molecular formula C6H11N B2873356 3-Methylbicyclo[1.1.1]pentan-1-amine CAS No. 796963-33-2

3-Methylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2873356
CAS No.: 796963-33-2
M. Wt: 97.161
InChI Key: CMLXTYOTLRJVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbicyclo[1.1.1]pentan-1-amine is an organic compound with the molecular formula C6H12ClN . It is a hydrochloride and has a molecular weight of 133.62 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent years . One method involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is reported to be the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic framework with a nitrogen atom and a methyl group attached . The InChI code for the compound is 1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 133.62 .

Scientific Research Applications

1. Synthesis and Applications

3-Methylbicyclo[1.1.1]pentan-1-amine, known for its unique structural features, has been the focus of various synthetic methodologies and applications in medicinal chemistry. A notable approach includes the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane as a scalable route to synthesize this compound, highlighting its potential for flexible and scalable applications in drug development (Goh et al., 2014).

2. Bioisostere Applications

Bicyclo[1.1.1]pentanes, including this compound, have been identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, as reported by Hughes et al. (2019), exemplifies their utility in enhancing the physicochemical properties of pharmaceuticals (Hughes et al., 2019).

3. Radical Multicomponent Synthesis

The radical multicomponent carboamination of [1.1.1]propellane, leading to the creation of multifunctionalized BCP derivatives, including 3-substituted BCP-amines, demonstrates the importance of this compound in modern drug discovery. This method, developed by Kanazawa et al. (2017), highlights the compound's potential in generating drug-like molecules with improved properties (Kanazawa et al., 2017).

4. Fluorination in Medicinal Chemistry

The novel synthetic approach to 3-fluorobicyclo[1.1.1]pentan-1-amine, as explored by Goh and Adsool (2015), underscores the relevance of this compound in exploring new chemical spaces in medicinal chemistry. This work emphasizes the role of radical fluorination in accessing new and interesting building blocks (Goh & Adsool, 2015).

5. Conversion to Complex Amines

The conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical processes, as reported by Harmata et al. (2021), highlights the versatility of this compound in synthesizing complex, sp3-rich primary amine building blocks (Harmata et al., 2021).

Future Directions

The future directions in the research of 3-Methylbicyclo[1.1.1]pentan-1-amine and its derivatives could involve exploring more efficient synthesis methods . There is also potential for investigating its applications in medicinal chemistry, given the interest in compounds with bicyclic carbon skeletons .

Properties

IUPAC Name

3-methylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-2-6(7,3-5)4-5/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLXTYOTLRJVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.